2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one
Description
2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is a bicyclic organic compound featuring a cyclopentanone core substituted with a 1,3-dimethylpyrazole moiety via a methylene bridge. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (calculated). This compound is cataloged as a building block in synthetic chemistry, primarily used in pharmaceutical and agrochemical research due to its dual functionality: the cyclopentanone group offers ketone reactivity, while the pyrazole ring provides heterocyclic diversity .
Key structural features:
- Cyclopentanone backbone: A five-membered cyclic ketone, enabling nucleophilic additions or condensations.
- 1,3-Dimethylpyrazole substituent: A nitrogen-rich heterocycle with two methyl groups at positions 1 and 3, enhancing steric and electronic stability.
Properties
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-10(13(2)12-8)7-9-4-3-5-11(9)14/h6,9H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPGQVJZMXZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2CCCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with cyclopentanone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by the addition of cyclopentanone . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific applications of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been tested for their efficacy in reducing inflammation in various models:
- Carrageenan-induced paw edema model : Compounds showed significant reduction in edema compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on related pyrazole derivatives indicates promising results against various bacterial strains:
- In vitro studies : Compounds exhibited activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .
Anticancer Properties
The pyrazole scaffold is known for its anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation:
- Cell line studies : Certain pyrazole derivatives have shown cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms of action .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that integrate cyclization and functionalization techniques. Common methods include:
- Condensation reactions : These reactions are crucial for forming the pyrazole ring and integrating it with the cyclopentanone structure.
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Selvam et al. synthesized various pyrazole derivatives and tested them for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that certain derivatives exhibited superior anti-inflammatory effects compared to traditional drugs like diclofenac sodium .
Case Study 2: Antimicrobial Screening
In a comparative study by Argade et al., several pyrazole compounds were synthesized and evaluated for their antimicrobial activities against E. coli, S. aureus, and other pathogens. The findings revealed that some compounds demonstrated significant antibacterial effects, suggesting the potential application of these derivatives in treating infections .
Mechanism of Action
The mechanism of action of 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Data for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one and Analogs
Structural and Electronic Differences
Substituent Effects: The 1,3-dimethylpyrazole group in the target compound provides steric bulk and electron-withdrawing character compared to the dimethylphosphoryl group in C₇H₁₃O₂P, which introduces stronger dipole interactions . The indole-carbaldehyde analog (C₁₀H₉NO₂) lacks the pyrazole ring but includes an aromatic indole system, favoring π-π stacking in supramolecular assemblies .
Reactivity: Cyclopentanone derivatives with electron-deficient substituents (e.g., phosphoryl groups) exhibit higher reactivity toward nucleophiles than pyrazole-containing analogs. Pyrazole-methylated compounds like the target molecule show enhanced metabolic stability compared to non-methylated analogs, as methyl groups reduce susceptibility to oxidative degradation .
Biological Activity
The compound 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is a member of the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological activities, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Synthesis
Chemical Structure:
The molecular formula for this compound is . The compound features a cyclopentane ring linked to a pyrazole moiety, which is substituted with methyl groups at positions 1 and 3.
Synthesis:
The synthesis typically involves the reaction of 1,3-dimethyl-5-pyrazolylmethanol with cyclopentanone under specific conditions, often utilizing catalysts such as toluene or ethanol at elevated temperatures. This method allows for the efficient formation of the desired compound with high purity and yield .
Antimicrobial Activity
Research indicates that compounds containing the pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains including E. coli and S. aureus. In vitro studies demonstrated that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF) production at concentrations comparable to standard antibiotics .
Anticancer Properties
The pyrazole scaffold is recognized for its potential in cancer therapy. Studies have reported that related compounds can inhibit specific cancer cell lines by targeting key enzymes involved in tumor progression. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through the inhibition of cyclooxygenase enzymes .
Antiparasitic Activity
Notably, pyrazole derivatives have demonstrated promising activity against parasitic infections. For instance, compounds similar to this one have been evaluated for their antileishmanial and antimalarial effects, showing IC50 values significantly lower than standard treatments .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Receptor Binding: It can bind to specific receptors involved in cellular signaling pathways, modulating their activity and influencing cellular responses .
Case Studies
Several studies highlight the biological efficacy of pyrazole derivatives:
- Antimicrobial Efficacy: A study found that a derivative exhibited significant antibacterial activity against Klebsiella pneumoniae, achieving a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .
- Anticancer Activity: Research demonstrated that certain pyrazole-based compounds inhibited growth in human cancer cell lines by inducing cell cycle arrest and apoptosis .
- Antiparasitic Effects: A recent investigation revealed that a closely related compound displayed superior antipromastigote activity against Leishmania species compared to standard drugs like miltefosine .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3-Dimethylpyrazole | Pyrazole ring | Known for anti-inflammatory properties |
| Cyclopentylamine | Cyclopentane structure | Simple amine without heterocyclic substitution |
| 2-Aminoindane | Indane structure | Exhibits different biological activity |
| Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Potential anticancer properties |
The uniqueness of this compound lies in its combination of a cyclopentane ring with a bioactive pyrazole moiety, enhancing its therapeutic profile compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
